molecular formula C16H19Cl2N3OS2 B8667627 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole CAS No. 178979-34-5

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole

Cat. No. B8667627
M. Wt: 404.4 g/mol
InChI Key: XBGTXMAENOKHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole is a useful research compound. Its molecular formula is C16H19Cl2N3OS2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178979-34-5

Product Name

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole

Molecular Formula

C16H19Cl2N3OS2

Molecular Weight

404.4 g/mol

IUPAC Name

O-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl] N-methylcarbamothioate

InChI

InChI=1S/C16H19Cl2N3OS2/c1-9(2)14-15(24-12-6-10(17)5-11(18)7-12)21(4)13(20-14)8-22-16(23)19-3/h5-7,9H,8H2,1-4H3,(H,19,23)

InChI Key

XBGTXMAENOKHSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=S)NC)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry tetrahydrofuran-dimethylformamide (1:1 v/v, 1 ml)solution of 50 mg (0.15 mmol)of [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]-methanol (Compound I-8)was added 6.6 mg (0.17 mmol)of 60% sodium hydride under nitrogen atomosphere, and the mixture was stirred at room temperature for 30 minutes. Then, 22 mg (0.3 mmol)of methylisothiocyanate was added under ice-cooling. The mixture was stirred at the same temperature for 30 minutes, and at room temperature for 30 minutes. To the reaction mixture, an aqueous ammonium chloride solution was added to terminate the reaction. The mixture was extracted with diethyl ether. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1)to give 37 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)oxymethyl-1H-imidazole (Compound I-44)(yield 60%). mp 119-121° C.
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
reactant
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Quantity
6.6 mg
Type
reactant
Reaction Step Four
Name
tetrahydrofuran dimethylformamide
Quantity
1 mL
Type
solvent
Reaction Step Four

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